

Spectroscopic Profile of (+)-Apoverbenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Apoverbenone

Cat. No.: B2804160

[Get Quote](#)

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Chiral Intermediate

Introduction

(+)-Apoverbenone, with the systematic name (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a bicyclic monoterpenoid ketone. Its chiral structure makes it a valuable building block in asymmetric synthesis, particularly in the pharmaceutical industry. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(+)-Apoverbenone**, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(+)-Apoverbenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
5.95	d	9.5	H-3
7.30	d	9.5	H-4
2.85	m	H-1	
2.60	m	H-5	
2.45	m	H-7a	
2.20	m	H-7b	
1.40	s	CH ₃ (syn)	
0.85	s	CH ₃ (anti)	

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) (ppm)	Assignment
203.0	C-2 (C=O)
160.0	C-4
128.0	C-3
58.0	C-1
48.0	C-5
41.0	C-6
35.0	C-7
26.0	CH ₃ (syn)
22.0	CH ₃ (anti)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Strong	C-H stretch (alkane)
~1675	Strong	C=O stretch (α,β -unsaturated ketone)
~1610	Medium	C=C stretch (alkene)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
136	100	[M] ⁺ (Molecular Ion)
121	Moderate	[M - CH ₃] ⁺
108	Moderate	[M - CO] ⁺
93	High	[M - CO - CH ₃] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **(+)-Apoverbenone** is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[\[1\]](#) Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation and Parameters: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

- ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.

- Acquisition Time: Approximately 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16 to 64, depending on the concentration.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 to 4096, due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation: As **(+)-Apoverbenone** is a liquid at room temperature, the spectrum is typically acquired using the neat liquid film method. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[\[2\]](#)

Instrumentation and Parameters: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the empty sample compartment is recorded prior to the sample analysis.

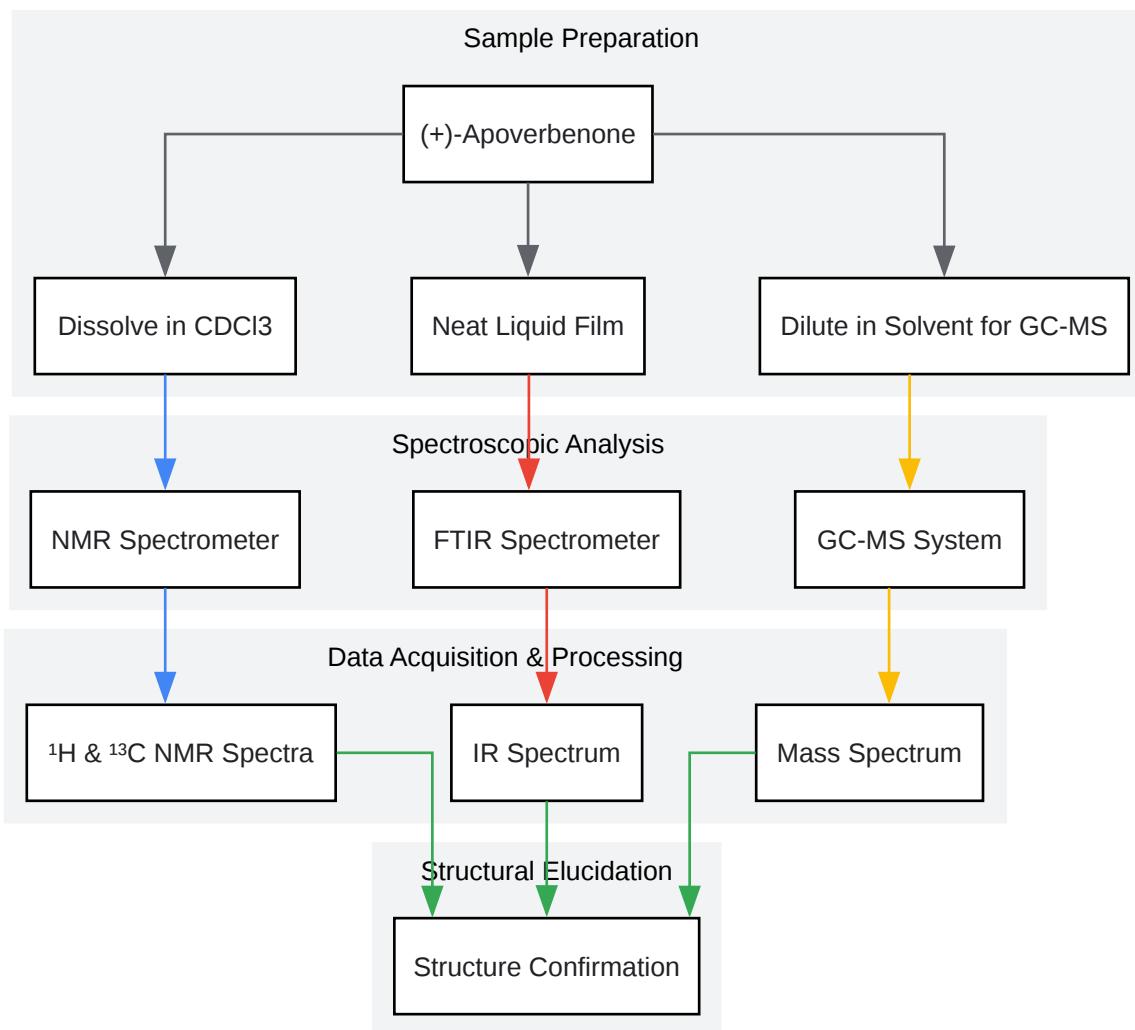
Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **(+)-Apoverbenone** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

Gas Chromatography (GC) Parameters: A capillary column suitable for the analysis of terpenes, such as a DB-5 or HP-5MS, is used.[3]

- Injector Temperature: 250 °C.
- Oven Temperature Program: An initial temperature of 50-60 °C is held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C.[3]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.


Mass Spectrometry (MS) Parameters:

- Mass Range: m/z 40-400.
- Scan Speed: 1-2 scans/second.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(+)-Apoverbenone**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (+)-Apoverbenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2804160#spectroscopic-data-of-apoverbenone-nmr-ir-ms\]](https://www.benchchem.com/product/b2804160#spectroscopic-data-of-apoverbenone-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com